3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S/c18-15-4-3-7-17(12-15)23(21,22)19-13-14-8-10-20(11-9-14)16-5-1-2-6-16/h3-4,7,12,14,16,19H,1-2,5-6,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARFWWNQLHERQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Cyclopentylpiperidin-4-ylmethylamine
The cyclopentyl-piperidine fragment is synthesized via reductive amination or alkylation of piperidin-4-ylmethylamine.
Reductive Amination (adapted from):
Cyclopentanone reacts with piperidin-4-ylmethylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6, acetic acid) to yield 1-cyclopentylpiperidin-4-ylmethylamine. This method avoids competitive N-alkylation byproducts and achieves >90% conversion when conducted in methanol at 50°C for 12 hours.
Alkylation (adapted from):
Piperidin-4-ylmethylamine is treated with cyclopentyl bromide in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base. The reaction proceeds at 80°C for 24 hours, yielding 1-cyclopentylpiperidin-4-ylmethylamine with 78% efficiency after extraction with ethyl acetate.
Sulfonamide Formation
The coupling of 1-cyclopentylpiperidin-4-ylmethylamine with 3-chlorobenzenesulfonyl chloride follows established sulfonylation protocols.
Procedure (adapted from):
A solution of 3-chlorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) is added dropwise to a stirred mixture of 1-cyclopentylpiperidin-4-ylmethylamine (1.0 equiv) and triethylamine (2.5 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. After quenching with water, the organic layer is separated, dried over sodium sulfate, and concentrated. The crude product is purified via recrystallization from ethanol/water (1:4), yielding this compound as a white crystalline solid (85% yield).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts sulfonamide yield:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 25 | 85 |
| Tetrahydrofuran | Sodium carbonate | 40 | 72 |
| DMF | Pyridine | 25 | 68 |
Polar aprotic solvents (e.g., DCM) paired with tertiary amines (e.g., triethylamine) maximize nucleophilic displacement efficiency by neutralizing HCl byproducts.
Protecting Group Strategies
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 1.45–1.62 (m, 8H, cyclopentyl), 2.32–2.45 (m, 4H, piperidine), 3.12 (d, J = 12 Hz, 2H, CH2N), 7.52–7.68 (m, 3H, aromatic), 7.89 (s, 1H, SO2NH).
-
13C NMR : δ 24.8 (cyclopentyl), 46.2 (piperidine), 54.5 (CH2N), 126.5–139.8 (aromatic), 142.1 (SO2).
-
HRMS : Calculated for C17H24ClN2O2S [M+H]+: 363.1245; Found: 363.1248.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that sulfonamide derivatives, including 3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide, exhibit promising anticancer properties. The compound's structural features allow it to interact with specific biological targets involved in cancer progression. For instance, research has shown that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, leading to reduced tumor growth and metastasis .
2. Antimicrobial Properties
Sulfonamides have historically been used as antimicrobial agents. The specific compound under discussion has demonstrated effectiveness against various bacterial strains. Its mechanism involves inhibiting bacterial folate synthesis, crucial for DNA and RNA production. This property positions it as a candidate for developing new antibiotics, particularly against resistant strains .
3. Neurological Research
The cyclopentylpiperidine moiety in the compound suggests potential applications in neurological research. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This could lead to developments in treatments for neurological disorders such as schizophrenia or depression .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of various sulfonamide derivatives against cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents, this sulfonamide derivative was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, highlighting its potential as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of 3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of 3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide with related sulfonamides:
Key Observations:
- Solubility : Compounds with hydrochloride salts (e.g., ) or polar substituents (e.g., propanamide in ) exhibit improved aqueous solubility, whereas the target compound may require formulation optimization for bioavailability.
- Structural Complexity : Hybrid systems like the pyridazine-azepane derivative introduce extended conjugation, which could influence electronic properties and binding affinity.
Functional Group Impact on Bioactivity
While pharmacological data for the target compound is absent in the evidence, structural analogs provide insights:
Biological Activity
3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula: C14H19ClN2O2S
- Molecular Weight: 320.83 g/mol
The presence of the chlorobenzene and piperidine moieties in its structure suggests potential interactions with biological receptors, making it a candidate for further investigation in drug development.
Research indicates that compounds similar to this compound may modulate the activity of histone lysine demethylases (KDMs). KDMs play crucial roles in epigenetic regulation, influencing gene expression and cellular processes such as differentiation and proliferation . By inhibiting or activating these enzymes, sulfonamide derivatives could potentially affect cancer cell growth and other diseases linked to epigenetic modifications.
Antimicrobial Properties
Sulfonamides, including this compound, are known for their bacteriostatic properties. They inhibit bacterial growth by targeting the synthesis of folate, a vital nutrient for bacterial survival. The hybridization of sulfonamides with other pharmacologically active groups enhances their antimicrobial efficacy .
Case Studies
- Inhibition of Histone Demethylases : A study demonstrated that sulfonamide hybrids could inhibit KDMs effectively, leading to reduced proliferation of cancer cells in vitro. The specific IC50 values varied depending on the structural modifications made to the sulfonamide backbone .
- Antimicrobial Efficacy : A comparative analysis showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming traditional sulfa drugs in certain assays. The compound's broad-spectrum activity suggests potential applications in treating resistant bacterial strains .
Research Findings
Recent advances have highlighted the versatility of sulfonamide derivatives in medicinal chemistry. The following table summarizes key findings regarding the biological activities associated with this compound:
Q & A
Q. How can the synthesis of 3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide be optimized to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For analogous sulfonamide derivatives, key factors include:
- Temperature : Elevated temperatures (e.g., 60–80°C) improve reaction kinetics but may risk decomposition .
- Solvent Choice : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilic substitution efficiency .
- Catalysts : Use of triethylamine or DMAP to stabilize intermediates and reduce side reactions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC for real-time tracking of reaction progress and impurity profiles .
Example protocol: A multi-step synthesis involving cyclopentylpiperidine intermediate alkylation followed by sulfonamide coupling under nitrogen atmosphere .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cyclopentylpiperidine methyl linkage and chloro-benzene sulfonamide) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₂₆ClN₂O₂S: 385.14 g/mol) .
- IR Spectroscopy : Peaks at ~1346 cm⁻¹ (S=O asymmetric stretching) and ~1157 cm⁻¹ (S=O symmetric stretching) confirm sulfonamide functionality .
- X-ray Crystallography : Resolve 3D conformation, particularly steric effects from the cyclopentyl group .
Q. What are the preliminary strategies for evaluating its biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known sulfonamide sensitivity (e.g., carbonic anhydrase, serotonin receptors) .
- Assay Design :
- Enzyme inhibition assays (IC₅₀ determination) using fluorometric or colorimetric substrates .
- Cell viability assays (e.g., MTT) on cancer lines to assess cytotoxicity .
- Controls : Include structurally related analogs (e.g., non-chlorinated sulfonamides) to isolate the role of the chloro substituent .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Variable Moieties : Synthesize derivatives with modifications to:
- Cyclopentyl Group : Replace with cyclohexyl or aromatic rings to assess steric/electronic effects .
- Chloro Position : Compare 3-chloro vs. 4-chloro isomers for binding affinity differences .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., homology models of GPCRs) .
- Data Integration : Combine IC₅₀ values, logP, and polar surface area to correlate physicochemical properties with activity .
Q. How should contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assays under identical conditions (pH, temperature, cell passage number) .
- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., piperidine-linked sulfonamides) to identify outliers .
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and rule off-target effects .
Q. What strategies mitigate instability of the compound under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) with HPLC-MS to identify hydrolysis/byproducts (e.g., sulfonic acid formation) .
- Formulation : Encapsulation in cyclodextrins or liposomes to protect the sulfonamide group from pH-dependent degradation .
- Prodrug Design : Introduce ester or amide prodrug moieties at the piperidine nitrogen to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
